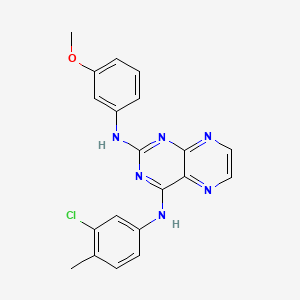

3-Ethynyl-3-methylthietane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethynyl-3-methylthietane 1,1-dioxide, also known by its CAS Number 2260937-20-8, is a chemical compound with a molecular weight of 144.19 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 3-substituted thietane-1,1-dioxides, which includes this compound, has been discussed in various studies . One method involves reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Generation of Benzosultams

Under visible light irradiation, ethynylbenzenesulfonamides can react with certain reagents in the presence of a photocatalyst to produce benzosultams. This reaction highlights the utility of ethynyl groups in photocatalyzed transformations, which might be applicable to the research and development of new pharmaceuticals or materials with unique properties (Xiang, Kuang, & Wu, 2016).

Electrochemical Properties and Applications

The study of room temperature ionic liquids, specifically 1-ethyl-3-methylimidazolium tetrafluoroborate, showcases the potential of ethynylated compounds in enhancing the electrochemical properties of liquids used in batteries, photovoltaics, and other commercial applications. This research indicates that compounds like 3-Ethynyl-3-methylthietane 1,1-dioxide could be explored for their electrochemical applications, leading to advancements in energy storage and conversion technologies (Fuller, Carlin, & Osteryoung, 1997).

Structural, Vibrational, and Electronic Properties

Investigations into the structural, vibrational, and electronic properties of dihydrothiophene-1,1-dioxide derivatives through spectroscopic and theoretical quantum chemical studies have revealed insights into the electronic properties and charge density distribution. Such studies are foundational for understanding how substituents like ethynyl groups affect the chemical reactivity and physical properties of sulfur-containing heterocycles, potentially guiding the design of new materials or catalysts (Arjunan, Thirunarayanan, Devi, & Mohan, 2015).

Carbon Dioxide Sensing

Ethynylated-thiourea derivatives have been explored for their use in the detection of carbon dioxide gas, showcasing the relevance of ethynyl groups in developing resistive-type gas sensors. This research opens pathways for the use of this compound in environmental monitoring and industrial process control, where accurate and efficient detection of CO2 is crucial (Daud, Wahid, & Khairul, 2019).

Propriétés

IUPAC Name |

3-ethynyl-3-methylthietane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXABOQQRWQAIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2551904.png)